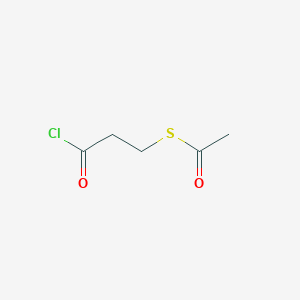

S-(3-Chloro-3-oxopropyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“S-(3-Chloro-3-oxopropyl) ethanethioate” is a chemical compound . It is produced by the China Manufactory HANGZHOU JHECHEM CO LTD .

Synthesis Analysis

There are several methods for synthesizing “this compound”. One common method involves the reaction of L-threonine with p-nitrophenylchloroformate, followed by reduction with hydrogen gas.Molecular Structure Analysis

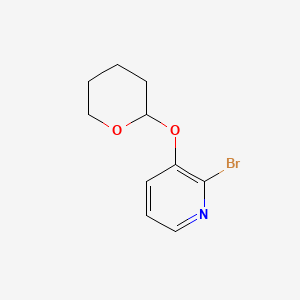

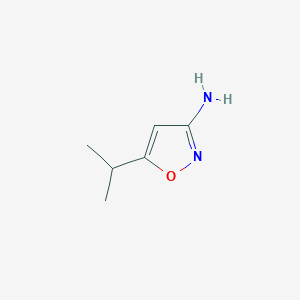

The molecular formula of “this compound” is C5H7ClO2S . The average mass is 166.626 Da and the monoisotopic mass is 165.985519 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 180.65246 . Other physical and chemical properties are not mentioned in the search results.Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

S-(3-Chloro-3-oxopropyl) ethanethioate is utilized in the synthesis of heterocyclic compounds. For instance, it is involved in the production of 5-amino-4-hetarylthiophen-3(2H)-ones, which are obtained by the acylation of 2-azahetarylacetonitriles. These compounds have potential applications in various chemical processes (Volovenko, Dobrydnev, & Volovnenko, 2006).

2. Chiral Intermediate Synthesis

It is used in the synthesis of chiral intermediates for medications. For example, it plays a role in producing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

3. Investigation of DNA Adducts

This compound is significant in studying the formation of DNA adducts. Research involving cis- and trans-1,3-dichloropropene epoxides has shown that this compound-related compounds can react with 2'-deoxyguanosine, forming adducts that are important for understanding mutagenic agents (Schneider, Quistad, & Casida, 1998).

4. Enzymatic Synthesis for Antidepressants

This compound-related compounds are used in the enzymatic synthesis of key intermediates in antidepressant drugs. Specific enzymes from yeast have been employed to convert 3-chloro-1-phenyl-1-propanone into (S)-alcohol, an important step in synthesizing these drugs (Choi et al., 2010).

5. In Hydrolysis Studies

This compound is instrumental in studying hydrolysis reactions of chlorinated compounds, which is crucial in understanding environmental and biological degradation processes (Jeffers, Ward, Woytowitch, & Wolfe, 1989).

6. In Tropospheric Chemistry

This compound-related compounds contribute to the understanding of chlorine's role in tropospheric chemistry, especially in the context of environmental and atmospheric studies (Wang et al., 2019).

7. In Organic Synthesis

Its derivatives are used in organic synthesis, like the preparation of various heterocycles having a cyclopropyl substituent, demonstrating its versatility in organic chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).

Mechanism of Action

Mode of Action

As an acyl chloride, 3-(acetylsulfanyl)propanoyl chloride is known to undergo nucleophilic addition-elimination reactions . In these reactions, a small molecule adds across the carbon-oxygen double bond (C=O), followed by the elimination of a small molecule . This mechanism is common in acyl chlorides and is a key part of their reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(acetylsulfanyl)propanoyl chloride. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C , indicating that temperature and atmospheric conditions can affect its stability.

properties

IUPAC Name |

S-(3-chloro-3-oxopropyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2S/c1-4(7)9-3-2-5(6)8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYWOETXQNDSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513549 |

Source

|

| Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41345-72-6 |

Source

|

| Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.